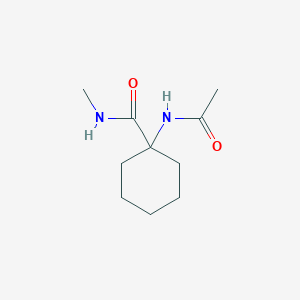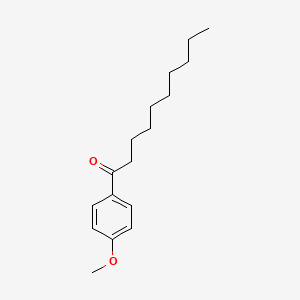
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with phenylmethyl and phenylmethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,6-pyridinedicarboxylic acid with benzyl alcohol in the presence of a dehydrating agent to form the ester linkage. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The phenylmethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate involves its interaction with specific molecular targets. The phenylmethyl and phenylmethoxy groups can engage in π-π interactions with aromatic residues in proteins, while the ester groups can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(phenylmethyl) 4-(methoxy)-2,6-pyridinedicarboxylate
- Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxamide
- Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylic acid
Uniqueness
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate is unique due to the presence of both phenylmethyl and phenylmethoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
99097-41-3 |
|---|---|
Fórmula molecular |
C28H23NO5 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
dibenzyl 4-phenylmethoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C28H23NO5/c30-27(33-19-22-12-6-2-7-13-22)25-16-24(32-18-21-10-4-1-5-11-21)17-26(29-25)28(31)34-20-23-14-8-3-9-15-23/h1-17H,18-20H2 |
Clave InChI |
AFWHDMQYPNLENS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


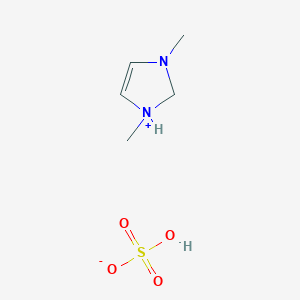

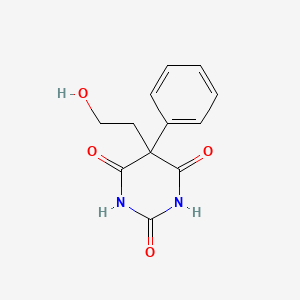

![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)


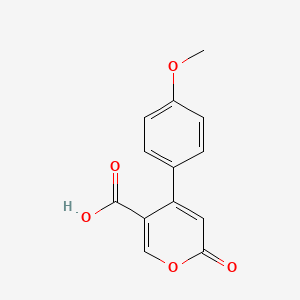
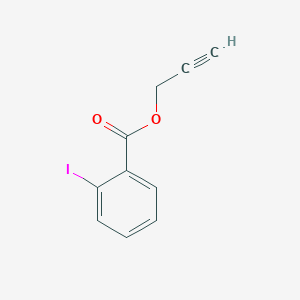
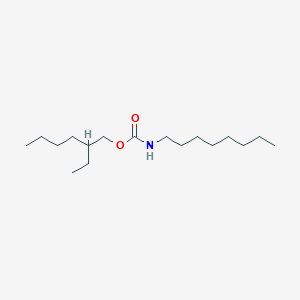
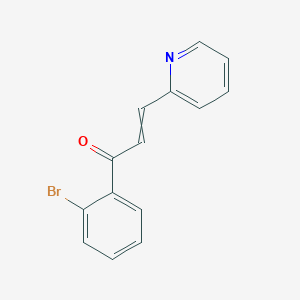
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
